2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
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Description
“2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C11H14ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H14ClNO . The molecular weight of the compound is 211.693 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study provides valuable insights into the metabolic pathways and potential toxicological impacts of chloroacetamide derivatives, which may extend to the metabolism of "2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide" given its structural similarities to the compounds studied (Coleman, Linderman, Hodgson, & Rose, 2000).
Antitumor Activity of Benzothiazole Derivatives
Yurttaş, Tay, and Demirayak (2015) synthesized and evaluated the antitumor activities of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating the potential of similar structures for cancer treatment. These findings suggest that "this compound" could be explored for its antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Radiosynthesis and Environmental Studies
Latli and Casida (1995) described the radiosynthesis of chloroacetanilide herbicides for metabolic and mode of action studies. This work underlines the importance of understanding the environmental fate and biological interactions of chloroacetamide derivatives, which may include compounds like "this compound" (Latli & Casida, 1995).
Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) on chloroacetamide inhibition of fatty acid synthesis in algae suggests potential applications of chloroacetamide derivatives in understanding and controlling lipid biosynthesis pathways. This study could provide a foundation for exploring the biochemical interactions and effects of "this compound" in various biological systems (Weisshaar & Böger, 1989).
Structure-Activity Relationships and Antimicrobial Activity
The synthesis and evaluation of benzothiazole and thiazol-2-yl derivatives for antimicrobial activity, as explored by Badiger, Mulla, Khazi, and Khazi (2013), provide insights into the potential antimicrobial properties of "this compound." These studies contribute to the understanding of how structural variations can influence biological activity (Badiger, Mulla, Khazi, & Khazi, 2013).
Properties
IUPAC Name |
2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8-4-9(2)13(10(3)5-8)11-7-19-14(16-11)17-12(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBTVPSSICXNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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